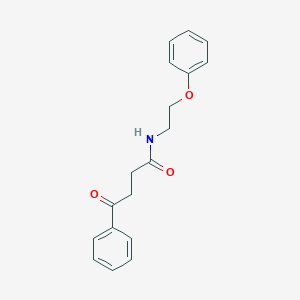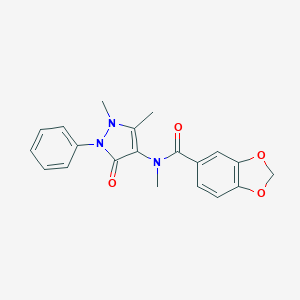![molecular formula C21H16ClN3O3S B299652 (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B299652.png)
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic molecule that features a combination of benzodioxin, furan, phenyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can be compared with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16ClN3O3S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
InChI Key |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)
![N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B299580.png)
![ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B299582.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)

![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
